

# N-Myristoylglycine: A Novel Endogenous Regulator of Brown Adipocyte Differentiation

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Obesity and associated metabolic disorders represent a significant global health challenge. The promotion of brown adipose tissue (BAT) activity, with its inherent thermogenic capacity, has emerged as a promising therapeutic strategy. This technical guide delves into the role of **N-Myristoylglycine**, an endogenous N-acyl amino acid, as a potent inducer of brown adipocyte differentiation. Initially identified through a metabolomics approach investigating the effects of the drug zafirlukast, **N-Myristoylglycine** has been shown to recapitulate the browning effects of the drug without its associated toxicity.[1] This document provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of **N-Myristoylglycine**'s role in brown adipogenesis, tailored for researchers and professionals in the field of metabolic disease and drug development.

## Introduction

Brown adipose tissue (BAT) dissipates energy as heat through the action of Uncoupling Protein 1 (UCP1), a mitochondrial protein that uncouples cellular respiration from ATP synthesis.[2] The discovery of metabolically active BAT in adult humans has spurred research into identifying endogenous molecules that can promote the differentiation and activation of brown adipocytes.

This guide focuses on **N-Myristoylglycine**, a lipid metabolite that has been identified as a key player in the differentiation of human preadipocytes into brown adipocytes. The initial discovery



stemmed from studies on the asthma drug zafirlukast, which was found to induce a brown-like phenotype in white adipocytes.[1] Subsequent "Drug-Initiated Activity Metabolomics" (DIAM) revealed that zafirlukast's browning effect is mediated, at least in part, by the endogenous synthesis and secretion of **N-Myristoylglycine**.[1]

# Mechanism of Action Biosynthesis of N-Myristoylglycine

**N-Myristoylglycine** is synthesized by the enzyme Glycine N-Acyltransferase (GLYAT).[1] Studies have shown that treatment of preadipocytes with zafirlukast leads to a significant upregulation of GLYAT mRNA and protein expression. This increase in GLYAT activity results in the conjugation of myristic acid (a 14-carbon saturated fatty acid) to glycine, forming **N-Myristoylglycine**.

## **Proposed Signaling Pathway**

While the precise signaling pathway of **N-Myristoylglycine** in brown adipocyte differentiation is still under investigation, its nature as a secreted metabolite suggests an autocrine or paracrine mode of action. N-acyl amino acids are known to interact with G-protein coupled receptors (GPCRs). It is hypothesized that **N-Myristoylglycine** binds to a yet-to-be-identified GPCR on the surface of preadipocytes. This binding event likely triggers a downstream signaling cascade that ultimately leads to the activation of key transcription factors involved in brown adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARy) and the induction of UCP1 expression.



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**Figure 1:** Proposed Signaling Pathway of **N-Myristoylglycine**.



## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies on **N-Myristoylglycine** and its effects on brown adipocyte differentiation markers.

Table 1: Effect of N-Myristoylglycine on Gene Expression in SGBS Preadipocytes

Treatment	Target Gene	Fold Change vs. Control
N-Myristoylglycine	UCP1	Increased
N-Myristoylglycine	FABP4	Enhanced

Data extracted from Guijas, C., et al. (2022).

Table 2: Effect of Zafirlukast on GLYAT Expression in SGBS Preadipocytes

Treatment	Target	Time Point	Fold Change vs. Control
Zafirlukast	GLYAT mRNA	24h	~4-fold
Zafirlukast	GLYAT Protein	24h	Increased
Zafirlukast	GLYAT Protein	48h	Increased

Data extracted from Guijas, C., et al. (2022).

# **Experimental Protocols**Cell Culture and Differentiation of SGBS Preadipocytes

The Simpson-Golabi-Behmel Syndrome (SGBS) preadipocyte cell line is a widely used model for studying human adipogenesis.

#### Materials:

SGBS preadipocytes

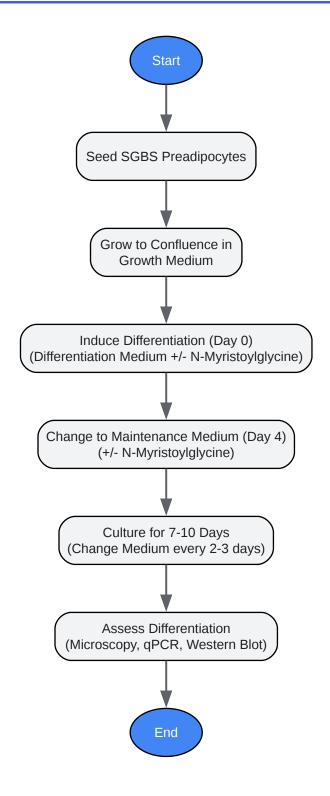


- Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 33 μM Biotin, 17 μM Pantothenate, 100 U/mL Penicillin, and 100 μg/mL Streptomycin.
- Differentiation Medium (White Adipocyte-Biased): Serum-free DMEM/F12 with 33 μM Biotin, 17 μM Pantothenate, 10 μg/mL Transferrin, 20 nM Insulin, 100 nM Cortisol, 200 pM Triiodothyronine (T3), 25 nM Dexamethasone, and 250 μM 3-isobutyl-1-methylxanthine (IBMX).
- Maintenance Medium: Differentiation medium without Dexamethasone and IBMX.
- N-Myristoylglycine (stock solution in DMSO)

#### Procedure:

- Culture SGBS preadipocytes in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
- For differentiation, seed cells in multi-well plates and grow to confluence.
- To induce differentiation, replace the Growth Medium with Differentiation Medium. For testing **N-Myristoylglycine**, add the compound to the Differentiation Medium at the desired concentrations (a dose-response from 0.0001 to 20 µM has been reported to be effective). A vehicle control (DMSO) should be run in parallel.
- After 4 days, replace the induction medium with Maintenance Medium containing N-Myristoylglycine or vehicle.
- Continue to culture the cells for an additional 7-10 days, changing the medium every 2-3 days.
- Assess differentiation by microscopy (lipid droplet accumulation) and molecular analyses.





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### References

- 1. GLYAT Monoclonal Antibody (OTI4D1) (CF808527) [thermofisher.com]
- 2. Fatty acid binding protein-4 (FABP4) is a hypoxia inducible gene that sensitizes mice to liver ischemia/re-perfusion injury PMC [pmc.ncbi.nlm.nih.gov]
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